
(4-(4-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
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Overview
Description
(4-(4-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methoxypyridinyl moiety
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . ENTs are mostly ENT1-selective, but this compound has shown more selectivity towards ENT2 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . By inhibiting ENTs, this compound can potentially disrupt these pathways and their downstream effects.
Pharmacokinetics
The piperazine moiety, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ENTs, leading to a disruption in nucleotide synthesis and the regulation of adenosine function . This can potentially lead to a variety of cellular effects, depending on the specific role of these pathways in different cell types.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Fluorophenyl Group: The piperazine ring is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorophenyl group.
Attachment of Methoxypyridinyl Moiety: The final step involves the reaction of the substituted piperazine with 2-methoxypyridine-3-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-(4-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chlorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
- (4-(4-Methylphenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
- (4-(4-Bromophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
Uniqueness
(4-(4-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound particularly interesting for pharmaceutical research.
Biological Activity
Overview
(4-(4-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone, a compound characterized by its unique structural features, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound incorporates a piperazine ring, a fluorophenyl group, and a methoxypyridinyl moiety, which collectively contribute to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C17H18FN3O2
- Molecular Weight : 315.34 g/mol
- CAS Number : 1234931-09-9
The presence of the fluorine atom is particularly noteworthy as it is known to enhance metabolic stability and binding affinity, which are crucial for therapeutic efficacy.
Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes, notably tyrosinase (TYR), which is involved in melanin production. The inhibition of TYR can be beneficial in treating hyperpigmentation disorders.
Inhibitory Effects on Tyrosinase
In a study evaluating related compounds, it was found that derivatives containing the piperazine moiety demonstrated significant inhibitory activity against TYR derived from Agaricus bisporus. For instance, a closely related compound showed an IC50 value of 0.18 μM, indicating potent inhibition compared to the reference compound kojic acid (IC50 = 17.76 μM) .
Case Studies
- Tyrosinase Inhibition : A series of studies have confirmed that compounds with the piperazine structure exhibit competitive inhibition against TYR. The binding affinity was analyzed using docking studies, which suggested favorable interactions within the active site of the enzyme .
- Antimelanogenic Effects : Compounds derived from similar structures have been shown to exert antimelanogenic effects on B16F10 melanoma cells without inducing cytotoxicity. This highlights their potential for therapeutic applications in skin disorders .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of this compound compared to similar compounds:
Compound Name | IC50 (μM) | Notes |
---|---|---|
This compound | TBD | Targeted for TYR inhibition |
4-(4-fluorobenzyl)piperazin-1-ylmethanone | 0.18 | Competitive inhibitor |
Kojic Acid | 17.76 | Reference compound |
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-23-16-15(3-2-8-19-16)17(22)21-11-9-20(10-12-21)14-6-4-13(18)5-7-14/h2-8H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJZEKVOAFJKMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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